molecular formula C22H29F3N2OS B14940156 2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(propylamino)pyridin-4-yl]sulfanyl}phenol

2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(propylamino)pyridin-4-yl]sulfanyl}phenol

Cat. No.: B14940156
M. Wt: 426.5 g/mol
InChI Key: RBCSQEVRBOFGHH-UHFFFAOYSA-N
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Description

2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(PROPYLAMINO)-4-PYRIDYL]SULFANYL}PHENOL: is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, trifluoromethyl groups, and a pyridylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridylsulfanyl moiety, potentially converting it to a thiol or sulfide.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in aprotic solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine: In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.

Industry: In industrial applications, the compound is used as an antioxidant in fuels, lubricants, and polymers. It helps to stabilize these materials and extend their shelf life.

Mechanism of Action

The mechanism by which 2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(PROPYLAMINO)-4-PYRIDYL]SULFANYL}PHENOL exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, while the trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridylsulfanyl moiety can interact with metal ions and other cofactors, modulating enzyme activity and signaling pathways.

Comparison with Similar Compounds

    2,6-Di-tert-butylphenol: A simpler analog without the pyridylsulfanyl and trifluoromethyl groups.

    4-(Trifluoromethyl)phenol: Lacks the tert-butyl and pyridylsulfanyl groups.

    2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and industrial applications.

Uniqueness: The uniqueness of 2,6-DI(TERT-BUTYL)-4-{[2,3,5-TRIFLUORO-6-(PROPYLAMINO)-4-PYRIDYL]SULFANYL}PHENOL lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and trifluoromethyl groups enhances its stability and lipophilicity, while the pyridylsulfanyl moiety provides additional sites for interaction with biomolecules and metal ions.

Properties

Molecular Formula

C22H29F3N2OS

Molecular Weight

426.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[2,3,5-trifluoro-6-(propylamino)pyridin-4-yl]sulfanylphenol

InChI

InChI=1S/C22H29F3N2OS/c1-8-9-26-20-16(24)18(15(23)19(25)27-20)29-12-10-13(21(2,3)4)17(28)14(11-12)22(5,6)7/h10-11,28H,8-9H2,1-7H3,(H,26,27)

InChI Key

RBCSQEVRBOFGHH-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C(C(=C1F)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)F)F

Origin of Product

United States

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